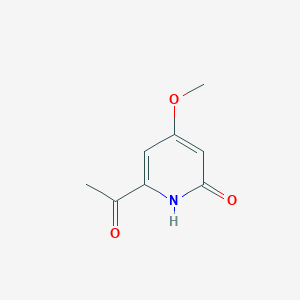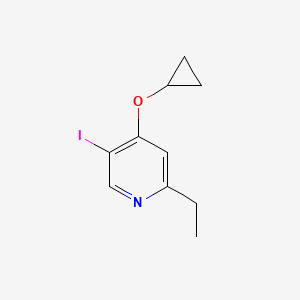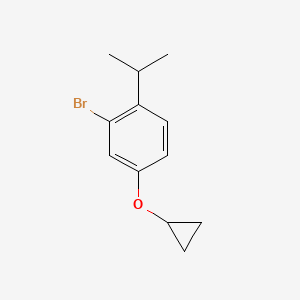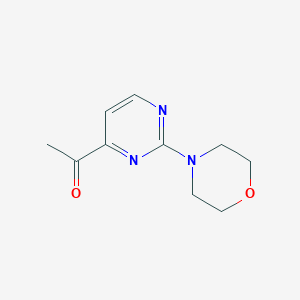
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is characterized by the presence of a morpholine ring and a pyrimidine ring, making it a heterocyclic compound. This compound is primarily used in research and development and is not intended for direct human use .
Preparation Methods
The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves several steps. One common method includes the reaction of morpholine with a pyrimidine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required specifications .
Chemical Reactions Analysis
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents. .
Scientific Research Applications
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .
Comparison with Similar Compounds
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone: This compound has a similar structure but with a methyl group at the 4-position of the pyrimidine ring.
1-(4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl)ethanone: This compound contains an additional phenyl ring, making it structurally more complex.
1-(3′-{1-[2-(4-Morpholinyl)ethyl]-1H-pyrazol-3-yl}-3-biphenylyl)ethanone: This compound includes a pyrazole ring and a biphenyl group, providing different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the morpholine and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)9-2-3-11-10(12-9)13-4-6-15-7-5-13/h2-3H,4-7H2,1H3 |
InChI Key |
BXJICOWQDLGGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


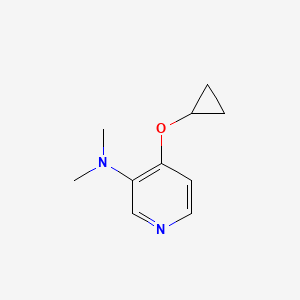
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
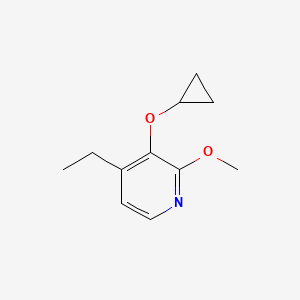
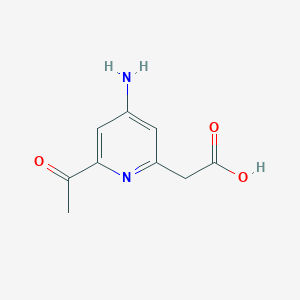
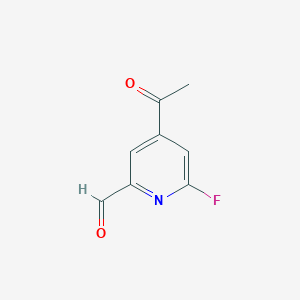

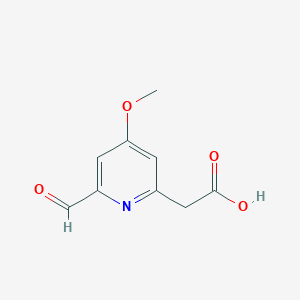


![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
